molecular formula C17H21N3O B5669276 4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine

4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine

Cat. No. B5669276
M. Wt: 283.37 g/mol
InChI Key: ZMTGFDRLLPTKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine is a synthetic compound that has gained significant attention in recent years due to its potential as a therapeutic agent. This compound has been studied extensively for its ability to modulate various biological pathways, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine involves the inhibition of PKC and PDE5 activity. By inhibiting these enzymes, this compound can modulate various biological pathways, including the regulation of cell growth and differentiation, as well as smooth muscle relaxation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine are diverse and depend on the specific biological pathway being modulated. Some of the effects include the inhibition of cell growth and differentiation, the regulation of smooth muscle relaxation, and the modulation of various signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of 4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine is its ability to modulate multiple biological pathways, making it a useful tool in the study of various diseases. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine. One direction is the further characterization of its mechanism of action and its potential as a therapeutic agent. Additionally, the development of more potent and selective analogs of this compound could lead to the development of more effective treatments for various diseases. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound could lead to a better understanding of its potential clinical applications.

Synthesis Methods

The synthesis of 4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine involves the reaction of 2-methylphenol with piperidine-4-carboxaldehyde, followed by the addition of 2-chloromethylpyrimidine. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to modulate various biological pathways, including the inhibition of protein kinase C (PKC) activity, which is involved in the regulation of cell growth and differentiation. Additionally, this compound has been shown to inhibit the activity of phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle relaxation. These properties make 4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine a promising candidate for the treatment of various diseases, including cancer and erectile dysfunction.

properties

IUPAC Name

4-[3-[(2-methylphenoxy)methyl]piperidin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-14-5-2-3-7-16(14)21-12-15-6-4-10-20(11-15)17-8-9-18-13-19-17/h2-3,5,7-9,13,15H,4,6,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTGFDRLLPTKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2CCCN(C2)C3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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